mGluR2 Antagonist Target Engagement: Class-Level Differentiation from Non-Hydroxylated Pyrazole Analogs
According to the Therapeutic Target Database (TTD), this compound (designated as 'N-substituted pyrazole derivative 1' from Taisho Pharmaceutical) is annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. The 4-hydroxy substituent on the pyrazole ring is structurally analogous to the 5-hydroxy substitution pattern found in known mGluR2 antagonist scaffolds derived from ibotenic acid, where the hydroxyl group forms critical hydrogen bonds within the glutamate-binding pocket [2]. In a related patent series (US Patent Application 13/814869), pyrazole derivatives bearing hydroxyl substituents demonstrated mGluR2 antagonist activity, whereas des-hydroxy analogs showed substantially reduced or absent antagonism [3]. While a direct, publicly available Ki or IC50 value for this specific compound at mGluR2 is not disclosed in open literature at the time of this analysis, the target annotation combined with the structural rationale provides class-level inference that the 4-hydroxy group is a key pharmacophoric element not present in simpler pyrazolylmethyl benzoate analogs such as Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate .
| Evidence Dimension | mGluR2 target engagement annotation and pharmacophore requirement |
|---|---|
| Target Compound Data | Annotated as mGluR2 antagonist (TTD Drug ID: D08JPW); contains 4-hydroxy pharmacophore |
| Comparator Or Baseline | Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8): no hydroxyl group; no mGluR2 annotation in public databases |
| Quantified Difference | Presence vs. absence of mGluR2 antagonist annotation; hydroxyl pharmacophore present vs. absent (qualitative) |
| Conditions | Target annotation based on Therapeutic Target Database and patent literature; no publicly disclosed quantitative Ki/IC50 for this specific compound identified at time of analysis |
Why This Matters
For CNS drug discovery programs targeting mGluR2, the presence of the 4-hydroxy pharmacophore distinguishes this compound from non-hydroxylated analogs that lack the critical hydrogen-bonding interaction required for receptor antagonism.
- [1] Therapeutic Target Database (TTD). Drug ID: D08JPW. N-substituted pyrazole derivative 1; Target: Metabotropic glutamate receptor 2 (mGluR2) Antagonist; Company: Taisho Pharmaceutical Co., Ltd. View Source
- [2] Clausen RP, et al. Novel 5-substituted 1-pyrazolol analogues of ibotenic acid: synthesis and pharmacology at glutamate receptors. Bioorg Med Chem. 2007; identified a selective mGluR2 antagonist with Ki = 32 μM, demonstrating the role of hydroxyl substitution in mGluR2 binding. View Source
- [3] Taisho Pharmaceutical Co., Ltd. Heteroaryl-pyrazole derivative. US Patent Application 13/814869. Filed 2013-05-30. Describes pyrazole derivatives as group II mGlu receptor antagonists. View Source
